molecular formula C15H12BrN5 B2522555 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 326021-81-2

4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B2522555
CAS RN: 326021-81-2
M. Wt: 342.2
InChI Key: FAMVHKXJMQXQBF-UHFFFAOYSA-N
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Description

“4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a chemical compound with the molecular formula C15H12BrN5. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of cyclocondensation between 2-guanidinobenzimidazole and versatile benzaldehydes .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed to correspond to the 3,4-dihydrotriazinobenzimidazole structure through the analysis of spectroscopic NMR data and DFT calculations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of cyclocondensation between 2-guanidinobenzimidazole and various benzaldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 185.185 Da and a monoisotopic mass of 185.070145 Da .

Scientific Research Applications

Antibacterial Activity

s-Triazino[1,2-a]benzimidazole derivatives, such as the compound , have been found to exhibit antibacterial activity . This makes them potentially useful in the development of new antibiotics.

Dihydrofolate Reductase (DHFR) Inhibitory Activity

These compounds are known to inhibit the enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme in the folate pathway and its inhibition can be used in the treatment of bacterial and parasitic infections, as well as some types of tumors .

Antitumor Properties

Compounds capable of inhibiting DHFR, including the compound , can be used in the treatment of some tumors . This is due to the role of DHFR in DNA synthesis and cell proliferation.

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel derivatives of 4,4-dialkyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines for biological evaluation . This opens up possibilities for the development of new drugs with improved properties.

Antifungal Activity

Although not directly mentioned for the specific compound, it’s worth noting that nitrogen-bridgehead heterocyclic rings, which are present in the compound, are known to exhibit antifungal activity . This suggests potential antifungal applications for the compound.

Anti-inflammatory Activity

Again, while not directly mentioned for the specific compound, nitrogen-bridgehead heterocyclic rings are known to have anti-inflammatory effects . This suggests potential anti-inflammatory applications for the compound.

Future Directions

The future directions for research on “4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” and similar compounds could involve further exploration of their biological and pharmacological activities. For instance, 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .

properties

IUPAC Name

4-(3-bromophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5/c16-10-5-3-4-9(8-10)13-19-14(17)20-15-18-11-6-1-2-7-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMVHKXJMQXQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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